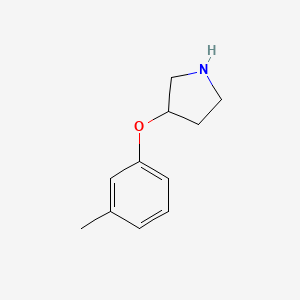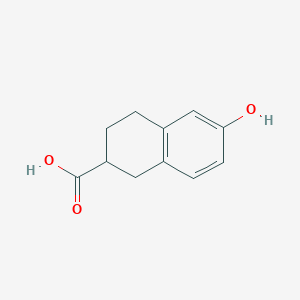
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
概要
説明
“6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid” is a chemical compound . It is a partially hydrogenated derivative of naphthalene . It is a constituent of petroleum and coal tar .
Synthesis Analysis
The synthesis of new 1,2,3,4-tetrahydronaphthalene-2-carboxylic acids as carbacyclic analogs of trolox has been described . The replacement of the oxygen for carbon atom in dihydropyranyl ring leads to the respective substituted 6-tetralols (6-hydroxy-1,2,3,4-tetrahydronaphthalenes) .
科学的研究の応用
Synthesis and Drug Development
Researchers have explored the synthesis of derivatives of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid for potential drug development. For instance, the synthesis of dopaminergic drugs, such as 2-Amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, from related compounds demonstrates the importance of these compounds in developing therapeutic agents targeting neurological disorders (Göksu et al., 2006). Similarly, compounds derived from 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid have been investigated for their potential as cardiovascular agents, indicating a broad spectrum of pharmacological applications (Miyake et al., 1983).
Chemical Synthesis and Material Science
The compound and its derivatives have been utilized in chemical synthesis processes, demonstrating the versatility of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in constructing complex organic molecules. For example, studies on the transition-state effects in acid-catalyzed aryl epoxide hydrolyses highlight its role in understanding reaction mechanisms and synthesizing specific diol configurations (Sampson et al., 2004).
Analytical and Environmental Chemistry
In analytical and environmental chemistry, derivatives of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid serve as probes or markers. For instance, naphthalene derivatives have been used in the development of fluorescent and colorimetric sensors for metal ions, showcasing the utility of these compounds in environmental monitoring and analysis (Li et al., 2019).
特性
IUPAC Name |
6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h3-4,6,9,12H,1-2,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYULKFLVMRGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B1645208.png)

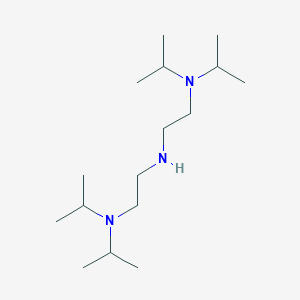
![4-[6-(Chloromethyl)pyridin-2-YL]morpholine](/img/structure/B1645225.png)
![N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B1645226.png)
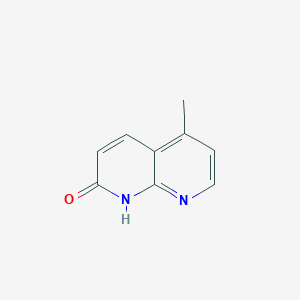

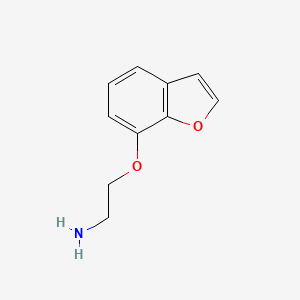
![Methyl 3-[(5-nitropyridin-2-yl)oxy]benzoate](/img/structure/B1645243.png)
